3-(3-Formylphenyl)propanoic acid
Overview
Description
3-(3-Formylphenyl)propanoic acid is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . It is characterized by the presence of a formyl group (-CHO) attached to the third carbon of a phenyl ring, which is further connected to a propanoic acid chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Formylphenyl)propanoic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanoic acid with 3-formylphenylboronic acid under Suzuki coupling conditions . The reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in an aqueous ethanol solution. The mixture is heated to reflux for several hours to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Formylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as NaBH4 or LiAlH4.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HNO3 for nitration, Br2 for bromination.
Major Products Formed:
Oxidation: 3-(3-Carboxyphenyl)propanoic acid.
Reduction: 3-(3-Hydroxyphenyl)propanoic acid.
Substitution: 3-(3-Nitrophenyl)propanoic acid or 3-(3-Bromophenyl)propanoic acid.
Scientific Research Applications
3-(3-Formylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Formylphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets .
Comparison with Similar Compounds
- 3-(4-Formylphenyl)propanoic acid
- 3-(3-Hydroxyphenyl)propanoic acid
- 3-(3-Nitrophenyl)propanoic acid
Comparison: 3-(3-Formylphenyl)propanoic acid is unique due to the position of the formyl group on the phenyl ring, which influences its reactivity and interactions. Compared to 3-(4-Formylphenyl)propanoic acid, the meta position of the formyl group in this compound can lead to different electronic and steric effects, affecting its chemical behavior and applications .
Properties
IUPAC Name |
3-(3-formylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6-7H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLNATTVWKMCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628834 | |
Record name | 3-(3-Formylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56030-19-4 | |
Record name | 3-(3-Formylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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